molecular formula C10H5ClN2O4 B2528681 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 155873-64-6

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2528681
CAS No.: 155873-64-6
M. Wt: 252.61
InChI Key: DMLNDCQNBCAVPN-UHFFFAOYSA-N
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Description

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-chloro-3-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the pyrrole ring .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with both chloro and nitro substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNDCQNBCAVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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